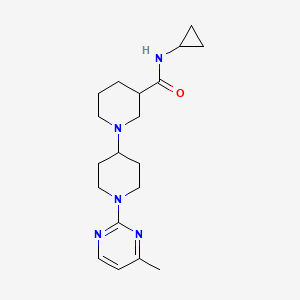![molecular formula C20H27N3O3 B5459549 (3S*,4S*)-1-(3-furylmethyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5459549.png)
(3S*,4S*)-1-(3-furylmethyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-1-(3-furylmethyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyrrolidinol, also known as FMPD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (3S*,4S*)-1-(3-furylmethyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyrrolidinol is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. (3S*,4S*)-1-(3-furylmethyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyrrolidinol has also been shown to have an affinity for the mu-opioid receptor, which may contribute to its analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
(3S*,4S*)-1-(3-furylmethyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyrrolidinol has been shown to modulate the levels of various neurotransmitters and neuropeptides in the brain, including dopamine, serotonin, and corticotropin-releasing factor. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. (3S*,4S*)-1-(3-furylmethyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyrrolidinol has been shown to have a low toxicity profile and does not produce significant side effects at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3S*,4S*)-1-(3-furylmethyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyrrolidinol is its high potency and selectivity for the mu-opioid receptor, which makes it a promising candidate for the treatment of opioid addiction and withdrawal symptoms. However, its complex mechanism of action and limited understanding of its pharmacokinetics and pharmacodynamics pose challenges for further research.
Zukünftige Richtungen
Future research on (3S*,4S*)-1-(3-furylmethyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyrrolidinol should focus on elucidating its mechanism of action, pharmacokinetics, and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route for therapeutic use. Additionally, the potential use of (3S*,4S*)-1-(3-furylmethyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyrrolidinol in the treatment of other neurological and psychiatric disorders, such as anxiety and depression, should be explored. Finally, the development of more efficient and cost-effective synthesis methods for (3S*,4S*)-1-(3-furylmethyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyrrolidinol may facilitate its further research and clinical development.
Synthesemethoden
The synthesis of (3S*,4S*)-1-(3-furylmethyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyrrolidinol involves the reaction of 3-furylacrolein with 4-(2-methoxyphenyl)-1-piperazinecarboxaldehyde in the presence of a reducing agent, followed by the addition of pyrrolidine. This method has been optimized to produce high yields of (3S*,4S*)-1-(3-furylmethyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyrrolidinol with high purity.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-(3-furylmethyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyrrolidinol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in animal models. (3S*,4S*)-1-(3-furylmethyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyrrolidinol has also been investigated for its potential use in the treatment of opioid addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
(3S,4S)-1-(furan-3-ylmethyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-25-20-5-3-2-4-17(20)22-7-9-23(10-8-22)18-13-21(14-19(18)24)12-16-6-11-26-15-16/h2-6,11,15,18-19,24H,7-10,12-14H2,1H3/t18-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHPXOCSGWUBNU-OALUTQOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CN(CC3O)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)[C@H]3CN(C[C@@H]3O)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5459468.png)
![tert-butyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5459470.png)
![7-acetyl-N~4~-(1H-imidazol-2-ylmethyl)-N~2~,N~2~,N~4~-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5459475.png)

![1-methyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-2-one](/img/structure/B5459500.png)

![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5459508.png)
![6-cyclopentyl-1-methyl-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5459516.png)
![5-[(methylthio)methyl]-2-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyridine](/img/structure/B5459523.png)
![2-(3,4-diethoxybenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5459531.png)
![methyl 2-({[(4-allyl-5-{1-[(3-chlorobenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5459539.png)
![6-[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5459545.png)
![(4aS*,8aR*)-1-butyl-6-[(6-oxo-1,6-dihydropyridazin-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5459558.png)
![3,5-dimethyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-isoxazolecarboxamide](/img/structure/B5459564.png)